molecular formula C8H15N3O2S B1426927 1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine CAS No. 1342187-68-1

1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine

Cat. No. B1426927
M. Wt: 217.29 g/mol
InChI Key: KYUCBIYNFMGSML-UHFFFAOYSA-N
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Description

“1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1342187-68-1. It has a molecular weight of 217.29 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C8H15N3O2S . The InChI code for this compound is 1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

1. Analgesic and Anti-inflammatory Properties

Studies have shown that derivatives of 1H-pyrazole possess significant analgesic and anti-inflammatory properties. For example, 3,5-diphenyl-1H-pyrazole derivatives demonstrate remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities, along with moderate anti-inflammatory and antipyretic activities in rats and mice (Bruno et al., 1994).

2. Antimicrobial Activity

Pyrazole derivatives have shown potential in antimicrobial applications. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, a study found that various pyrazoline and pyrazole derivatives, including 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, exhibited antimicrobial activity against organisms like E. coli and S. aureus (Hassan, 2013).

3. Antitumor Properties

Some pyrazole derivatives have shown promising results in antitumor applications. A study conducted on pyrazole derivatives revealed their effectiveness against breast cancer and microbial infections. This underscores the potential of these compounds in developing new antitumor pharmacophores (Titi et al., 2020).

4. Corrosion Inhibition

Pyrazole compounds have been studied for their utility as corrosion inhibitors. Research indicates that certain pyrazole derivatives effectively reduce the corrosion rate of steel in hydrochloric acid, demonstrating their potential in industrial applications (Herrag et al., 2007).

5. Catalysts in Polymerization

Pyrazole derivatives have been explored as catalysts in the polymerization of CO2 and cyclohexene oxide. This application is significant in creating environmentally friendly polymers and highlights the versatility of these compounds in chemical synthesis (Matiwane et al., 2020).

properties

IUPAC Name

1-(2-ethylsulfonylethyl)-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUCBIYNFMGSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C=C(C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine
Reactant of Route 6
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine

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